molecular formula C26H34N2O4 B13137132 9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]- CAS No. 88476-73-7

9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-

Katalognummer: B13137132
CAS-Nummer: 88476-73-7
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: ZCLYIIJGHJKZQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye manufacturing, medicinal chemistry, and analytical chemistry. This compound, in particular, is characterized by the presence of diethylamino groups, which enhance its solubility and reactivity, making it a valuable compound for scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye manufacturing and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer properties, particularly in targeting DNA topoisomerase II.

    Industry: Utilized in the production of high-performance dyes and pigments.

Wirkmechanismus

The mechanism of action of 1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA topoisomerase II. The compound intercalates into DNA, disrupting the enzyme’s function and leading to the inhibition of DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is unique due to its enhanced solubility and reactivity, which make it more versatile in various applications compared to other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in both research and industrial settings .

Eigenschaften

CAS-Nummer

88476-73-7

Molekularformel

C26H34N2O4

Molekulargewicht

438.6 g/mol

IUPAC-Name

1,5-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-9-11-19-23(21)25(29)20-12-10-14-22(24(20)26(19)30)32-18-16-28(7-3)8-4/h9-14H,5-8,15-18H2,1-4H3

InChI-Schlüssel

ZCLYIIJGHJKZQS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCCN(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.